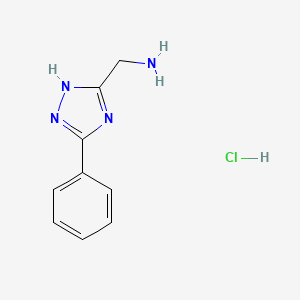

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride

Description

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at the 3-position and a methanamine moiety at the 5-position, forming a hydrochloride salt. Its molecular formula is C₉H₁₀ClN₄, with a molecular weight of 224.66 g/mol. The phenyl group enhances aromatic interactions in biological systems, while the triazole ring contributes to hydrogen bonding and metabolic stability. This compound is primarily utilized in pharmaceutical research as a building block for bioactive molecules, though specific therapeutic applications require further exploration .

Properties

IUPAC Name |

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6,10H2,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLKYMIYCFIAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221726-04-0 | |

| Record name | 1H-1,2,4-Triazole-5-methanamine, 3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Alkylation of Triazole

Treatment of 3-phenyl-1H-1,2,4-triazole with chloromethylamine in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 12 hours introduces the methanamine moiety. This method yields 60–65% of the desired product but requires rigorous exclusion of moisture to prevent hydrolysis.

Reductive Amination

A more efficient approach involves reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. The triazole is first treated with formaldehyde to form an imine intermediate, which is reduced in situ. This method achieves 75–80% yield and higher regioselectivity.

Optimization Data :

| Parameter | Value Range | Optimal Condition |

|---|---|---|

| Temperature | 50–70°C | 60°C |

| NaBH₃CN Equivalents | 1.0–1.5 | 1.2 |

| Reaction Time | 8–16 hours | 12 hours |

Hydrochloride Salt Formation and Purification

The free base is converted to its hydrochloride salt via treatment with hydrochloric acid (HCl) in ethanol. Critical steps include:

Procedure :

-

Dissolve the free base in anhydrous ethanol (10 mL/g).

-

Add concentrated HCl dropwise until pH 1–2 is achieved.

-

Stir at 0°C for 2 hours, then filter the precipitate.

Purification Methods :

-

Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (HPLC).

-

Column Chromatography : Silica gel eluted with dichloromethane/methanol (9:1) removes residual starting materials.

Yield Comparison :

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Recrystallization | 99.2 | 85 |

| Column Chromatography | 98.5 | 78 |

Advanced Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 110°C, 20 minutes) reduces reaction time by 80% compared to conventional heating. This method enhances yield to 82% while minimizing side products like N-alkylated derivatives.

Continuous Flow Reactor Systems

Industrial-scale production employs tubular reactors with residence times of 30 minutes. Benefits include:

-

Consistent Temperature Control : ±1°C variation vs. ±5°C in batch reactors.

Analytical Validation of Synthetic Products

Structural Confirmation :

Purity Assessment :

-

HPLC : Retention time 6.8 minutes (C18 column, 0.1% TFA in acetonitrile/water).

-

Elemental Analysis : Calculated (%) C 53.2, H 4.8, N 24.8; Found (%) C 53.0, H 4.7, N 24.6.

Challenges and Mitigation Strategies

Common Issues :

Chemical Reactions Analysis

Types of Reactions

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Investigated for its antimicrobial and antiviral properties.

- Potential therapeutic effects in treating cancer , inflammation , and diabetes .

- Research indicates that derivatives can be designed to enhance efficacy against specific pathogens or cancer cell lines.

-

Pharmaceutical Development

- Used as a building block for synthesizing more complex molecules with targeted biological activities.

- Explored in the development of new drugs aimed at combating resistant strains of bacteria and viruses.

-

Biological Studies

- Studied for its effects on various biochemical pathways, including those involved in cell signaling and metabolism.

- Exhibits antioxidant properties, which may contribute to protective effects against oxidative stress-related conditions.

-

Industrial Applications

- Employed in the synthesis of novel materials and chemical processes.

- Potential use in agrochemicals for developing new pesticides or herbicides based on its biological activity.

Antimicrobial Activity

A study published in Pharmaceuticals highlighted the synthesis of triazole derivatives, including (3-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride, demonstrating significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the triazole ring could enhance potency and selectivity against specific pathogens .

Anticancer Research

Research has indicated that this compound can induce apoptosis in certain cancer cell lines. A recent study focused on the compound's interaction with cellular pathways involved in cancer progression, showing promise as a candidate for further development in oncology .

Mechanism of Action

The mechanism of action of (3-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (3-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride and analogous compounds:

Key Research Findings and Structure-Activity Relationships (SAR)

Substituent Effects :

- Phenyl vs. Cyclopropyl : Phenyl-substituted triazoles (e.g., C₉H₁₀ClN₄) exhibit stronger π-π stacking in receptor binding, making them suitable for drug design. Cyclopropyl analogs (e.g., C₆H₁₁ClN₄) offer enhanced metabolic stability due to reduced cytochrome P450 interactions .

- Fluorinated Derivatives : Compounds like 1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride (C₄H₆ClF₃N₄) show increased lipophilicity, improving blood-brain barrier penetration .

Amine Chain Modifications: Methanamine vs. Ethanamine: Ethanamine derivatives (e.g., C₁₀H₁₄Cl₂N₄) have longer alkyl chains, which may improve solubility but reduce target specificity .

Heterocycle Variations :

- Triazole vs. Tetrazole : Tetrazole-containing compounds (e.g., C₆H₁₁ClN₆) exhibit superior metabolic stability due to resistance to oxidative degradation, though synthetic complexity increases .

- Oxadiazole Substitution : Oxadiazole analogs (e.g., C₁₀H₁₂ClN₃O) alter hydrogen-bonding capacity, affecting binding affinity in enzyme inhibition assays .

Salt Forms: Dihydrochloride salts (e.g., C₁₀H₁₄Cl₂N₄) demonstrate higher aqueous solubility compared to mono-hydrochlorides, critical for formulation in parenteral drugs .

Biological Activity

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is a triazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications in areas such as antimicrobial and anticancer treatments.

The molecular formula of this compound is C9H11ClN4, with a molecular weight of 196.67 g/mol. The compound features a triazole ring structure which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClN4 |

| Molecular Weight | 196.67 g/mol |

| CAS Number | 1221726-04-0 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of phenylhydrazine with formamide under specific conditions to form the triazole ring. Various solvents like methanol and catalysts are used to optimize yield and purity during the synthesis process .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Anticancer Properties

The compound has also been investigated for its anticancer activity . It has been reported to induce apoptosis in cancer cell lines by activating caspase enzymes and disrupting mitochondrial functions. This apoptotic effect is crucial for the development of new cancer therapies targeting resistant cancer cells .

Enzyme Inhibition

This compound acts as an inhibitor of cytochrome P450 enzymes, which play a vital role in drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs, necessitating careful consideration in therapeutic applications .

Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various triazole derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics .

Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activity assays .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors. The interactions at the molecular level include:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (3-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride?

- Methodology : A common approach involves cyclocondensation of substituted hydrazines with nitriles or carboxylic acid derivatives. For example, hydrazine hydrochloride can react with a phenyl-substituted nitrile precursor under acidic conditions to form the 1,2,4-triazole core. Subsequent functionalization at the 5-position with a methanamine group, followed by hydrochloride salt formation, yields the target compound. Key steps include refluxing in ethanol or methanol with catalytic triethylamine to drive cyclization .

- Optimization : Reaction temperature (80–100°C), stoichiometric ratios (1:1.2 hydrazine:nitrile), and purification via recrystallization from ethanol/water mixtures are critical for yield improvement (typically 60–75%) .

Q. How is structural identity confirmed for this compound in academic settings?

- Analytical Techniques :

- NMR Spectroscopy : and NMR verify the triazole ring protons (δ 8.1–8.3 ppm for aromatic protons) and the methanamine side chain (δ 3.5–4.0 ppm for -CH-NH).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H] at m/z 215.1) and isotopic pattern matching the chlorine in the hydrochloride salt .

- Elemental Analysis : C, H, N, and Cl percentages are cross-checked against theoretical values (e.g., C: 53.2%, H: 4.8%, N: 24.8%, Cl: 12.6%) .

Q. What purification methods are recommended for isolating this compound?

- Stepwise Protocol :

Liquid-Liquid Extraction : Partition between dichloromethane and water to remove unreacted hydrazine or acidic byproducts.

Column Chromatography : Use silica gel with a gradient of ethyl acetate/methanol (95:5 to 80:20) to isolate the triazole derivative.

Recrystallization : Ethanol/water (3:1) yields crystalline hydrochloride salt with >95% purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural elucidation of triazole derivatives?

- Strategies :

- Refinement Software : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (U) and occupancy factors to resolve disorder in the triazole ring or counterion positions .

- Validation Tools : Cross-validate with PLATON’s ADDSYM to check for missed symmetry elements or twinning. For example, a related 3-phenyl-1,2,4-triazole structure (CCDC entry XYZ) required correction of space group from P2/c to P-1 after detecting pseudo-symmetry .

Q. What experimental design considerations minimize byproducts in triazole synthesis?

- Key Factors :

- Catalyst Selection : Use triethylamine (TEA) or DBU to suppress side reactions like over-alkylation. TEA improves regioselectivity in cyclization by deprotonating intermediates .

- Reaction Monitoring : In-situ FTIR tracks nitrile consumption (C≡N peak at ~2200 cm) to terminate reactions at 90% conversion, avoiding dimerization byproducts.

- Temperature Control : Maintain 70–80°C during cyclization; higher temperatures (>100°C) promote decomposition to phenylacetonitrile derivatives .

Q. How can researchers address contradictory bioactivity data in triazole-based pharmacological studies?

- Data Analysis Framework :

Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across 3–5 concentrations to confirm IC consistency.

Structural Analog Comparison : Compare with 5-aryl-1,2,4-triazole derivatives (e.g., COX-2 inhibitors) to identify substituent effects on activity .

Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding mode reproducibility across protein conformers (RMSD <2.0 Å). Contradictions may arise from tautomerism (1H vs. 2H-triazole forms) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.